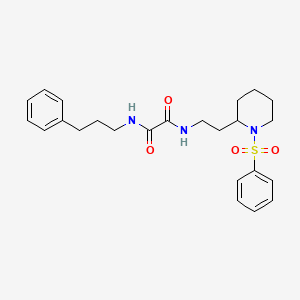

![molecular formula C17H13FN4O2S B2917351 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide CAS No. 941945-27-3](/img/structure/B2917351.png)

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide” is a compound that belongs to the class of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives . These compounds have been designed, synthesized, and evaluated as antimicrobial agents in agriculture .

Synthesis Analysis

The synthesis of such compounds involves a molecular hybridization strategy . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.

Aplicaciones Científicas De Investigación

Antimicrobial and Enzyme Inhibitory Activities

Compounds containing thiazole and triazole moieties, similar in structure to N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide, have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. For example, the microwave-assisted synthesis of hybrid molecules containing thiazole and triazole rings has led to compounds with good to moderate antimicrobial activities against various microorganisms, with some also exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).

Synthesis of Fluorescent Dyes

Thiazole-based compounds have been utilized as building blocks in the synthesis of efficient color-tunable fluorescent dyes. N-Ethoxycarbonylpyrene- and perylene thioamides, which share structural features with the mentioned compound, have been used to synthesize dyes displaying fluorescence across a wide range of wavelengths, indicating potential applications in fluorescent labeling and imaging technologies (Witalewska et al., 2019).

Antiviral Activities

Research on heterocyclic compounds based on furanone structures has shown promising antiviral activities, particularly against avian influenza virus H5N1. This suggests that structurally related compounds, like this compound, could be explored for their potential antiviral properties (Flefel et al., 2012).

Direcciones Futuras

The future directions for “N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide” and similar compounds involve their potential use as efficient agricultural antimicrobial agents . The current study will provide useful guidance for the rational design of these agents .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole and 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes likeCYP-450 . These enzymes play a crucial role in drug metabolism and bioactivation.

Mode of Action

In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit or modulate the activity of the enzyme, leading to changes in the metabolic processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The carbonyl group is known to form hydrogen bonds, which could impact the compound’s solubility and absorption .

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2S/c18-12-4-1-3-11(9-12)15-20-17-22(21-15)13(10-25-17)6-7-19-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZQAHIYVQPWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)

![2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2917276.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2917282.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2917288.png)